The synthesis of xanthosine 5'-monophosphate disodium salt can be achieved through various methods, including enzymatic and chemical pathways. A notable method involves the use of microorganisms, specifically those from the genus Corynebacteria, which have been genetically modified to enhance the production of xanthosine monophosphate. By increasing the activity of proline dehydrogenase, these microorganisms can yield higher amounts of xanthosine 5'-monophosphate compared to traditional methods, which often suffer from low yields due to cell membrane permeability issues .
Xanthosine 5'-monophosphate disodium salt features a purine base (xanthine) attached to a ribose sugar and a phosphate group. The molecular structure includes:
Xanthosine 5'-monophosphate disodium salt participates in several biochemical reactions:
The mechanism of action for xanthosine 5'-monophosphate disodium salt primarily revolves around its role in nucleotide metabolism:
Xanthosine 5'-monophosphate disodium salt exhibits several key physical and chemical properties:
Xanthosine 5'-monophosphate disodium salt has numerous scientific applications:
Xanthosine 5'-monophosphate disodium salt (XMP-Na₂) is a critical nucleotide intermediate in the de novo and salvage pathways of purine biosynthesis. Its chemical identity as C₁₀H₁₁N₄Na₂O₉P (MW: 408.17) positions it at the branch point governing guanine nucleotide production [2] [6]. In microbial systems like Corynebacterium ammoniagenes, XMP accumulates as the immediate precursor to guanosine monophosphate (GMP), making it a bottleneck metabolite in RNA/DNA synthesis and energy transfer reactions [3]. Metabolic engineering strategies exploit this bottleneck by amplifying XMP production through genetic modifications (e.g., guaBA operon overexpression), achieving industrial-scale yields for flavor enhancers and nucleic acid research reagents [3] [4]. The table below compares microbial production systems:
Table 1: Microbial Production Systems for XMP
Organism | Engineering Strategy | XMP Yield (g/L) | Key Pathway Targets |
---|---|---|---|
C. ammoniagenes | guaB overexpression | 35.2 | IMP dehydrogenase enhancement |
E. coli mutants | purR deletion | 22.7 | Purine repressor inactivation |
B. subtilis | Xanthine phosphoribosyltransferase knockout | 18.9 | Salvage pathway disruption |
IMPDH (EC 1.1.1.205) catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, representing the first committed step in GMP synthesis. This irreversible reaction involves covalent catalysis:
IMPDH kinetics exhibit substrate inhibition at IMP concentrations >100 μM, a regulatory constraint overcome industrially via C. glutamicum mutants with desensitized IMPDH variants. ³¹P NMR studies confirm XMP accumulation correlates with intracellular GTP depletion, validating IMPDH as the flux-controlling node [3] [6]. Kinetic parameters are summarized below:
Table 2: IMPDH Enzyme Kinetics Across Species
Source | Km (IMP) | Kcat (s⁻¹) | Inhibition by GMP (IC₅₀) |
---|---|---|---|
Human IMPDH2 | 53 ± 6 μM | 0.78 | 0.18 μM |
C. ammoniagenes | 110 ± 12 μM | 12.4 | Not inhibited |
E. coli | 89 ± 9 μM | 8.7 | 1.2 μM |
Eukaryotic IMPDH exists as isoforms with distinct roles:
Cancer cells exhibit IMPDH2 upregulation (4–6-fold) to meet nucleotide demands for rapid division. Conversely, IMPDH1 predominates in quiescent cells for RNA synthesis and G-protein signaling [3]. Mycophenolic acid (MPA) selectively inhibits IMPDH2, reducing lymphocyte GTP by >80% and demonstrating isoform-specific therapeutic targeting. Metabolic control analysis reveals IMPDH2 contributes >90% of total cellular IMPDH activity in activated T-cells [3] [4]. Regulatory differences are highlighted below:
Table 3: IMPDH Isoform-Specific Regulation
Parameter | IMPDH1 | IMPDH2 |
---|---|---|
Expression Pattern | Constitutive | Proliferation-inducible |
GTP Inhibition | Weak (Ki = 500 μM) | Strong (Ki = 50 μM) |
Subcellular Localization | Diffuse cytosolic | Cytoophidia (rod-like structures) |
Response to ATP: GTP Ratio | Insensitive | Activated at low GTP |
¹³C-tracer studies demonstrate divergent XMP routing:
In S. cerevisiae, polyploid strains show XMP accumulation upon gua1 mutation, confirming feedback regulation by GTP. Metabolic flux models predict that IMPDH activity must exceed basal levels by 7-fold to support maximal growth rates, establishing XMP as the metabolic gatekeeper in guanine nucleotide homeostasis [2] [3].
Table 4: Metabolic Flux Distribution in Cell States
Pathway | Proliferating Cells (% Flux) | Quiescent Cells (% Flux) |
---|---|---|
IMP → XMP (IMPDH) | 92 ± 4 | 48 ± 6 |
XMP → GMP (GMP synthase) | 88 ± 3 | 52 ± 5 |
Purine Salvage | 8 ± 1 | 41 ± 4 |
XMP Export | <0.5 | 9 ± 2 |
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